Tri-sprintec

CAS No.: 79871-54-8

Cat. No.: VC1842641

Molecular Formula: C43H55NO5

Molecular Weight: 665.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79871-54-8 |

|---|---|

| Molecular Formula | C43H55NO5 |

| Molecular Weight | 665.9 g/mol |

| IUPAC Name | [(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

| Standard InChI | InChI=1S/C23H31NO3.C20H24O2/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,14,18-21,26H,4,6-13H2,1,3H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/b24-17+;/t18-,19+,20+,21-,22-,23-;16-,17-,18+,19+,20+/m01/s1 |

| Standard InChI Key | GYMWQLRSSDFGEQ-ADRAWKNSSA-N |

| Isomeric SMILES | CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N/O)/CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

| SMILES | CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

| Canonical SMILES | CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Introduction

Chemical Composition and Formulation

Active Pharmaceutical Ingredients

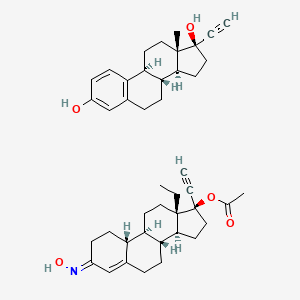

Tri-Sprintec contains two primary active ingredients: norgestimate, a third-generation progestin, and ethinyl estradiol, a synthetic estrogen. Norgestimate is chemically described as 18,19-Dinor-17-pregn-4-en-20-yn-3-one,17-(acetyloxy)-13-ethyl-, oxime, (17α)-(+)- . Ethinyl estradiol is defined chemically as 19-nor-17α-pregna,1,3,5(10)-trien-20-yne-3,17-diol . The molecular formula of the combined entity is C43H55NO5 with a molecular weight of 665.9 g/mol .

Tablet Composition and Packaging

Tri-Sprintec employs a triphasic formulation design, with hormonal concentrations that vary throughout the 28-day cycle. The medication is dispensed in packs containing 28 tablets with the following composition:

Table 1: Composition of Tri-Sprintec Tablets in a 28-Day Pack

| Tablet Color | Quantity | Norgestimate Content | Ethinyl Estradiol Content | Position in Cycle |

|---|---|---|---|---|

| Gray | 7 tablets | 0.18 mg | 0.035 mg | Days 1-7 |

| Light Blue | 7 tablets | 0.215 mg | 0.035 mg | Days 8-14 |

| Blue | 7 tablets | 0.25 mg | 0.035 mg | Days 15-21 |

| White | 7 tablets | None (inert) | None (inert) | Days 22-28 |

Each active tablet also contains several inactive ingredients, including anhydrous lactose, lactose monohydrate, magnesium stearate, and pregelatinized starch . The different colored tablets contain specific colorants: the gray tablets contain lake blend black LB 636, the light blue tablets contain FD&C blue no. 2 aluminum lake, and the blue tablets also contain FD&C blue no. 2 aluminum lake .

Medical Indications

Contraception

Tri-Sprintec is primarily indicated for use by females of reproductive potential to prevent pregnancy . The triphasic formulation of hormones works through multiple mechanisms to prevent conception:

-

Inhibition of ovulation through suppression of gonadotropin release

-

Thickening of cervical mucus, creating a barrier to sperm penetration

-

Alteration of the endometrial lining, reducing the likelihood of implantation

Acne Treatment

Beyond its contraceptive properties, Tri-Sprintec is specifically indicated for the treatment of moderate acne vulgaris in females who meet all of the following criteria:

-

At least 15 years of age

-

Have no known contraindications to oral contraceptive therapy

-

Desire contraception

-

Have achieved menarche

It is important to note that Tri-Sprintec should be used for acne treatment only if the patient also desires oral contraception for birth control purposes .

Dosage and Administration

The recommended dosing regimen for Tri-Sprintec is one tablet daily for 28 consecutive days, with subsequent packs started immediately following completion of the previous cycle without interruption . For optimal contraceptive effectiveness and cycle control, tablets should be taken at approximately the same time each day.

For initial users with no prior hormonal contraceptive history, the first tablet should be taken on the first day of menstrual bleeding. For patients transitioning from other contraceptive methods, specific timing recommendations vary based on the previous method used.

If one active tablet is missed, it should be taken as soon as possible, even if this means taking two tablets in one day. If two consecutive active tablets are missed, more complex instructions apply, and backup contraception is typically recommended for 7 days .

Absolute Contraindications

Tri-Sprintec is contraindicated in patients with the following conditions:

-

High risk of arterial or venous thrombotic diseases, including:

-

Smokers or migraineurs over age 35

-

History of deep vein thrombosis or thromboembolism

-

Cerebrovascular or coronary artery disease

-

Thrombogenic valvular disease or atrial fibrillation

-

Hypercoagulopathies

-

Uncontrolled hypertension

-

Diabetes with vascular involvement

-

-

Current or history of breast cancer or other estrogen- or progestin-sensitive neoplasms

-

Concomitant use of ombitasvir/paritaprevir/ritonavir, with or without dasabuvir

Warnings and Precautions

Several important warnings and precautions should be considered when prescribing Tri-Sprintec:

-

Discontinue if thrombotic events, unexplained visual changes, or jaundice occur

-

Suspend use at least 4 weeks before through 2 weeks after surgery associated with increased risk of thromboembolism

-

Use caution in patients with diabetes, prediabetes, uncontrolled dyslipidemias, hypertriglyceridemia, or gallbladder disease

-

Monitor patients carefully if they have a history of depression, as hormonal contraceptives may induce or exacerbate depressive symptoms

-

Special consideration for women with histories of hypertension or renal disease

Clinical Efficacy and Research Findings

Clinical studies have demonstrated the efficacy of Tri-Sprintec for both contraception and acne treatment. One randomized comparative clinical trial included 4,633 subjects who completed 22,312 cycles, providing robust evidence for the contraceptive efficacy of the formulation .

Table 3: Efficacy Parameters for Tri-Sprintec

| Parameter | Finding |

|---|---|

| Contraceptive Efficacy | Highly effective when taken as directed |

| Pearl Index | Comparable to other combined oral contraceptives |

| Acne Improvement | Demonstrated efficacy for moderate acne vulgaris |

| Cycle Control | Triphasic formulation provides good cycle control |

For acne treatment, Tri-Sprintec works through multiple mechanisms:

-

Decreasing the production of androgens in the ovaries

-

Increasing sex hormone-binding globulin (SHBG), which reduces free testosterone

-

Reducing 5α-reductase activity, which lowers conversion of testosterone to the more potent dihydrotestosterone

Adverse Effects and Considerations

Like all combined hormonal contraceptives, Tri-Sprintec is associated with various potential adverse effects that should be discussed with patients prior to initiation:

Table 4: Common Adverse Effects Associated with Tri-Sprintec

Pharmacokinetics and Metabolism

Norgestimate is rapidly absorbed after oral administration and undergoes first-pass metabolism. It is metabolized to norelgestromin and norgestrel, which are the active metabolites. Ethinyl estradiol is also well absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism in the liver.

The hormonal components of Tri-Sprintec are primarily metabolized in the liver, and the metabolites are excreted in urine and feces. This hepatic metabolism is an important consideration for drug interactions, particularly with medications that induce or inhibit liver enzymes.

Drug Interactions

Significant drug interactions with Tri-Sprintec include:

-

Drugs that induce hepatic enzymes (particularly CYP3A4), which may decrease contraceptive effectiveness, including:

-

Anticonvulsants (phenytoin, carbamazepine, topiramate)

-

Antimicrobials (rifampin, rifabutin)

-

St. John's wort

-

-

Drugs that inhibit hepatic enzymes, which may increase hormone levels:

-

Antifungals (itraconazole, ketoconazole)

-

Macrolide antibiotics (clarithromycin)

-

HIV protease inhibitors

-

-

Concomitant use with ombitasvir/paritaprevir/ritonavir, with or without dasabuvir, is contraindicated due to potential for ALT elevations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume